4-Ethenylisoquinoline
Description
4-Ethenylisoquinoline (CAS 31601-81-7) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉N and a molecular weight of 155.20 g/mol. It exists as a yellow to colorless oily liquid at room temperature, with a predicted boiling point of 288.9 ± 9.0°C and a density of 1.087 ± 0.06 g/cm³ at 20°C . Its structure features a fused bicyclic aromatic system with an ethenyl (-CH₂-CH₂) substituent at the 4-position of the isoquinoline backbone, which influences its reactivity and physicochemical properties.
Properties
IUPAC Name |
4-ethenylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLCAGWATYOREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624797 | |
| Record name | 4-Ethenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31601-81-7 | |
| Record name | 4-Ethenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylisoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. Another method includes the use of Grignard reagents, where isoquinoline is reacted with vinyl magnesium bromide to introduce the ethenyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 4-ethylisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, where halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isoquinolinecarboxylic acid.
Reduction: 4-Ethylisoquinoline.
Substitution: 4-Bromoisoquinoline.
Scientific Research Applications
4-Ethenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenylisoquinoline involves its interaction with specific molecular targets and pathways. The ethenyl group allows the compound to participate in various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physical properties of 4-Ethenylisoquinoline and related quinoline derivatives:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) | Physical State |
|---|---|---|---|---|---|---|---|
| This compound | 31601-81-7 | C₁₁H₉N | 155.20 | Ethenyl (-CH₂-CH₂) at 4-position | 288.9 ± 9.0 | 1.087 ± 0.06 | Liquid (oily) |
| 4-(Ethenyloxy)quinoline | 65750-20-1 | C₁₁H₉NO | 171.195 | Ethenyloxy (-O-CH₂-CH₂) at 4-position | Not reported | Not reported | Not reported |
| 4-Ethoxyquinoline | 13720-91-7 | C₁₁H₁₁NO | 173.214 | Ethoxy (-O-C₂H₅) at 4-position | Not reported | Not reported | Not reported |
| 4-Chloro-6-ethoxyquinoline | 103862-63-1 | C₁₁H₁₀ClNO | 207.66 | Chloro (-Cl) at 4-, ethoxy at 6-position | Not reported | Not reported | Not reported |
Key Observations :
- Substituent Effects: The substitution of oxygen-containing groups (e.g., ethenyloxy, ethoxy) increases molecular weight and polarity compared to the purely hydrocarbon ethenyl group in this compound. For example, 4-Ethoxyquinoline (C₁₁H₁₁NO) has a higher molecular weight (173.214 g/mol) due to the ethoxy group .
- Boiling Point Trends: While data for most analogs are unavailable, this compound’s relatively high boiling point (288.9°C) suggests strong intermolecular interactions, likely due to its planar aromatic structure and moderate polarity .
- Density: The density of this compound (1.087 g/cm³) aligns with typical liquid aromatic compounds, though substituents like chlorine (e.g., in 4-Chloro-6-ethoxyquinoline) may increase density due to higher atomic mass .
Biological Activity
4-Ethenylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a vinyl group at the 4-position of the isoquinoline ring. This structural modification can influence its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer activity. A study focusing on various isoquinoline derivatives demonstrated their ability to inhibit the proliferation of cancer cells through multiple mechanisms:
- Induction of Apoptosis : Isoquinoline derivatives have been shown to activate apoptotic pathways. For instance, compounds derived from isoquinolines can upregulate pro-apoptotic proteins (e.g., Bax, caspases) while downregulating anti-apoptotic proteins (e.g., Bcl-2) in cancer cell lines such as A549 .
- Cell Cycle Arrest : Treatment with this compound may lead to cell cycle arrest at critical phases (G2/M and pre-G1), thereby inhibiting cancer cell proliferation .
Antimicrobial Activity
Isoquinolines are also recognized for their antimicrobial properties. Studies have reported that certain isoquinoline derivatives possess antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of isoquinolines has been documented in various studies. These compounds can modulate inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Isoquinolines often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit kinases that are crucial for cell signaling pathways associated with tumor growth .
- Interaction with Receptors : The compound may interact with various cellular receptors, influencing signaling cascades that regulate cell survival and apoptosis .
Case Studies
Several studies have investigated the effects of isoquinoline derivatives on different cancer types:
- Study on A549 Cells : A recent investigation demonstrated that treatment with this compound led to a significant increase in apoptotic markers in A549 lung cancer cells. The study found that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of caspases and a shift in the Bax/Bcl-2 ratio favoring apoptosis .
- In Vivo Studies : Animal models have shown that isoquinoline derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapeutics. These findings support the potential use of this compound as an adjunct therapy in cancer treatment .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
